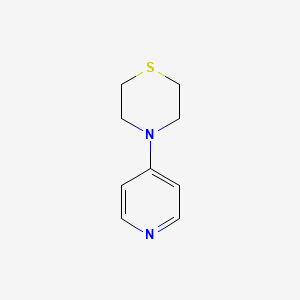

4-(Pyridin-4-yl)thiomorpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-4-ylthiomorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-3-10-4-2-9(1)11-5-7-12-8-6-11/h1-4H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINUNZSLYIVRNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Pyridin 4 Yl Thiomorpholine and Its Analogs

Comprehensive Retrosynthetic Analysis of the 4-(Pyridin-4-yl)thiomorpholine Scaffold

A thorough retrosynthetic analysis of this compound allows for the logical deconstruction of the target molecule into simpler, commercially available starting materials. This process illuminates multiple potential synthetic routes and highlights key strategic bonds for disconnection.

Identification of Key Disconnections and Strategic Bonds

The primary disconnection strategy for this compound involves severing the C-N bond between the pyridine (B92270) ring and the thiomorpholine (B91149) nitrogen. This is a logical first step as numerous methods exist for the formation of aryl-nitrogen bonds. This disconnection leads to two key synthons: a pyridin-4-yl cation and a thiomorpholine anion.

A secondary disconnection can be envisioned within the thiomorpholine ring itself. The two C-S bonds and two C-N bonds of the heterocyclic core represent potential points for cleavage. Disconnecting both C-S bonds suggests a reaction between a dielectrophilic sulfur source and a dinucleophilic 1,4-diaminobutane (B46682) derivative, although this is a less common approach. A more conventional strategy involves disconnecting the two C-N bonds, leading to synthons of a bis(2-haloethyl)sulfide and a primary amine. Alternatively, disconnecting one C-N and one C-S bond can also be considered, though this often leads to more complex synthetic pathways.

| Disconnection Point | Resulting Synthons | Forward Reaction Type |

| Pyridyl C4-N Bond | Pyridin-4-yl cation and Thiomorpholine anion | Nucleophilic Aromatic Substitution or Metal-Catalyzed Cross-Coupling |

| Thiomorpholine C-N Bonds | bis(2-haloethyl)sulfide and Ammonia/Primary Amine | Double Alkylation |

| Thiomorpholine C-S Bonds | 1,4-diaminobutane derivative and a Sulfur dielectrophile | Double Thioalkylation |

Exploration of Synthetic Equivalents and Precursors

Based on the identified disconnections, a variety of real-world synthetic equivalents can be employed. For the pyridin-4-yl cation synthon, common precursors include 4-halopyridines (e.g., 4-chloropyridine (B1293800) or 4-fluoropyridine) or pyridin-4-ylboronic acid. These precursors are suitable for nucleophilic aromatic substitution and Suzuki coupling reactions, respectively.

The thiomorpholine anion synthon is typically generated in situ from thiomorpholine itself, a commercially available reagent. In the forward synthesis, thiomorpholine acts as the nucleophile.

For the construction of the thiomorpholine ring, the bis(2-haloethyl)sulfide synthon can be realized as bis(2-chloroethyl)sulfide or bis(2-bromoethyl)sulfide. The corresponding amine precursor would be 4-aminopyridine (B3432731). This approach involves the direct alkylation of 4-aminopyridine with the bis(haloethyl)sulfide.

Another effective precursor for the thiomorpholine ring is cysteamine (B1669678), which contains both a thiol and an amine functional group. Reaction of cysteamine with a suitable two-carbon electrophile can lead to the formation of the thiomorpholine ring through a sequential alkylation and cyclization process.

| Synthon | Synthetic Equivalent/Precursor |

| Pyridin-4-yl cation | 4-Chloropyridine, 4-Fluoropyridine (B1266222), Pyridin-4-ylboronic acid |

| Thiomorpholine anion | Thiomorpholine |

| bis(2-haloethyl)sulfide | bis(2-chloroethyl)sulfide, bis(2-bromoethyl)sulfide |

| 4-aminopyridyl anion | 4-Aminopyridine |

| Thiomorpholine ring precursor | Cysteamine, Diethanolamine (B148213) (for conversion to a sulfur-containing intermediate) |

Classical and Modern Approaches to Thiomorpholine Ring Formation

The construction of the thiomorpholine ring is a critical step in the synthesis of this compound. A range of synthetic methods, from established classical techniques to more recent innovations, can be employed for this purpose.

Cycloaddition Reactions in Thiomorpholine Synthesis

While less common than other methods, cycloaddition reactions can be utilized for the synthesis of the thiomorpholine core. One potential, though not widely reported, approach could involve a [4+2] cycloaddition (Diels-Alder reaction) where a 1-thia-3-azabutadiene derivative reacts with a suitable dienophile. The development of such strategies remains an area of interest for synthetic chemists seeking novel routes to this heterocyclic system.

Intramolecular Cyclization Protocols Utilizing Sulfur and Nitrogen Nucleophiles

Intramolecular cyclization is a powerful and frequently employed strategy for the synthesis of the thiomorpholine ring. These methods typically involve the formation of a linear precursor containing both a sulfur and a nitrogen nucleophile, which then undergoes ring closure.

A prominent example is the reaction of a bis(2-haloethyl)sulfide with a primary amine. In the context of this compound synthesis, this would involve the reaction of 4-aminopyridine with bis(2-chloroethyl)sulfide. The reaction proceeds via a double N-alkylation, where the nitrogen of the 4-aminopyridine displaces the two halide leaving groups to form the six-membered thiomorpholine ring.

A more modern and efficient approach involves the use of a photochemical thiol-ene reaction. nih.govacs.orgchemrxiv.orgconsensus.app In a general sense, this method can be adapted to thiomorpholine synthesis by reacting cysteamine hydrochloride with a suitable two-carbon synthon like vinyl chloride. nih.govacs.orgchemrxiv.orgconsensus.app This photochemical reaction generates a half-mustard intermediate, 2-(2-chloroethylthio)ethylamine hydrochloride, which can then undergo a base-mediated intramolecular cyclization to yield the thiomorpholine ring. nih.govacs.orgchemrxiv.orgconsensus.app This two-step, one-pot procedure offers a time- and atom-efficient route to the thiomorpholine core. nih.govacs.orgchemrxiv.orgconsensus.app

Other classical approaches include the transformation of diethanolamine into a bis(2-haloethyl)amine derivative, followed by reaction with a sulfide (B99878) source like sodium sulfide to effect ring closure. nih.govacs.org

| Cyclization Strategy | Key Precursors | Reaction Conditions |

| Double N-alkylation | 4-Aminopyridine and bis(2-chloroethyl)sulfide | Basic conditions |

| Photochemical Thiol-Ene/Cyclization | Cysteamine hydrochloride and Vinyl chloride | Photochemical initiation followed by base-mediated cyclization nih.govacs.orgchemrxiv.orgconsensus.app |

| Sulfide-mediated cyclization | bis(2-haloethyl)amine derivative and Sodium sulfide | Nucleophilic substitution |

Ring Expansion/Contraction and Rearrangement Strategies for Thiomorpholine Cores

Ring expansion reactions provide an alternative pathway to the thiomorpholine ring system, often starting from smaller, more readily available heterocyclic precursors. One such strategy involves the ring expansion of aziridines. The reaction of an N-substituted aziridine (B145994) with a sulfur nucleophile, such as thiirane (B1199164) or a thiolate, can lead to the formation of a five-membered thiazolidine (B150603) intermediate, which under certain conditions could potentially rearrange or be further elaborated to a six-membered thiomorpholine. More direct approaches could involve the reaction of a suitably functionalized aziridine, for instance, one bearing a 2-(mercaptomethyl) group, which could undergo intramolecular cyclization upon activation.

While less documented for thiomorpholine synthesis, ring contraction of larger sulfur- and nitrogen-containing heterocycles could also be a potential, albeit synthetically challenging, approach. Rearrangement reactions, such as the Sommelet-Hauser or Stevens rearrangement, of specifically designed quaternary ammonium (B1175870) salts containing a sulfide moiety could theoretically be explored for the construction of the thiomorpholine skeleton, although such routes are not commonly employed.

| Strategy | Starting Heterocycle | Key Reagent/Condition |

| Ring Expansion | Aziridine derivative | Sulfur nucleophile (e.g., thiirane, thiolate) |

| Ring Contraction | Larger S,N-heterocycle | Specific rearrangement-inducing conditions |

| Rearrangement | Quaternary ammonium salt with a sulfide moiety | Base-mediated rearrangement conditions |

Methodologies for N-Arylation with Pyridine Derivatives

The formation of the C-N bond between the electron-rich thiomorpholine nitrogen and the electron-deficient pyridine ring is a key transformation. Several powerful methodologies have been established for this purpose, each with its own advantages regarding substrate scope, reaction conditions, and functional group tolerance.

Nucleophilic aromatic substitution (SNAr) is a direct and often cost-effective method for synthesizing this compound. This reaction involves the attack of a nucleophile, in this case, thiomorpholine, on an aromatic ring that is activated by an electron-withdrawing group and possesses a good leaving group. nih.gov In the case of pyridine, the ring nitrogen atom itself acts as an activating group, making the ortho (C2) and para (C4) positions susceptible to nucleophilic attack. uci.eduyoutube.com

The reaction proceeds via a two-step addition-elimination mechanism. Thiomorpholine adds to the C4 position of a 4-halopyridine (e.g., 4-chloro- or 4-fluoropyridine) to form a negatively charged intermediate known as a Meisenheimer complex. youtube.com This intermediate is stabilized by the delocalization of the negative charge onto the electronegative pyridine nitrogen atom. Subsequent elimination of the halide ion restores the aromaticity of the ring, yielding the final product. youtube.com

The reactivity of the 4-halopyridine is highly dependent on the nature of the halogen. Due to the high electronegativity of fluorine, which strongly polarizes the C-F bond and makes the carbon atom more electrophilic, 4-fluoropyridine is often the most reactive substrate for SNAr reactions. sci-hub.se The general reactivity order for the leaving group in SNAr is typically F > Cl > Br > I. researchgate.net The reaction is commonly carried out by heating thiomorpholine and the 4-halopyridine in a polar aprotic solvent, such as acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO), often in the presence of a base like triethylamine (B128534) (TEA) or potassium carbonate to neutralize the hydrogen halide formed during the reaction. sci-hub.semdpi.com

| Aryl Halide | Nucleophile | Base | Solvent | Typical Conditions | Yield |

|---|---|---|---|---|---|

| 4-Fluoropyridine | Thiomorpholine | K₂CO₃ | DMSO | 80-120 °C | Good to Excellent |

| 4-Chloropyridine | Thiomorpholine | Triethylamine | Acetonitrile | Reflux | Moderate to Good |

| 4-Bromopyridine | Thiomorpholine | NaH | DMF | 100 °C | Variable |

For less reactive aryl halides or when milder conditions are required, transition metal-catalyzed cross-coupling reactions provide a powerful alternative to SNAr. The Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds, involving the palladium-catalyzed coupling of an amine with an aryl halide or triflate. wikipedia.orgnih.gov This reaction has broad substrate scope and excellent functional group tolerance, making it highly valuable in complex molecule synthesis. acsgcipr.org

The catalytic cycle of the Buchwald-Hartwig amination generally involves several key steps:

Oxidative Addition: A Pd(0) catalyst oxidatively adds to the 4-halopyridine, forming a Pd(II) intermediate.

Amine Coordination & Deprotonation: Thiomorpholine coordinates to the palladium center, and a base deprotonates the nitrogen atom to form a palladium-amido complex.

Reductive Elimination: The C-N bond is formed as the desired this compound product is reductively eliminated, regenerating the Pd(0) catalyst. wikipedia.org

The success of the Buchwald-Hartwig reaction is highly dependent on the choice of ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. Sterically hindered and electron-rich phosphine (B1218219) ligands, such as Xantphos or BINAP, are commonly employed. wikipedia.orgresearchgate.net The choice of base (e.g., sodium tert-butoxide, cesium carbonate) and solvent (e.g., toluene, dioxane) is also critical for achieving high yields. acsgcipr.orgresearchgate.net This methodology is particularly useful for coupling less reactive aryl chlorides and bromides with thiomorpholine under relatively mild conditions. researchgate.net

| Component | Examples | Function |

|---|---|---|

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Ligand | Xantphos, BINAP, DPPF | Stabilizes the catalyst and promotes oxidative addition and reductive elimination. wikipedia.org |

| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | Deprotonates the amine to facilitate its coordination to the metal center. |

| Aryl Partner | 4-Chloropyridine, 4-Bromopyridine, 4-Iodopyridine | The electrophilic pyridine source. |

Oxidative coupling, also known as dehydrogenative coupling, represents an emerging strategy for C-N bond formation that offers high atom economy. Instead of starting with a pre-functionalized 4-halopyridine, this approach aims to directly couple a C-H bond of pyridine with the N-H bond of thiomorpholine. The reaction requires an oxidant to facilitate the removal of two hydrogen atoms, forming the new C-N bond.

While less common for this specific transformation than SNAr or Buchwald-Hartwig reactions, the principles of oxidative coupling have been applied to pyridine derivatives. nih.gov A hypothetical reaction would involve a catalyst, often a transition metal like palladium or copper, that activates the pyridine C-H bond. In the presence of an oxidant (e.g., oxygen, benzoquinone), the catalyst facilitates the coupling of the activated pyridine with thiomorpholine. This method avoids the need for halogenated starting materials but can face challenges with regioselectivity, as pyridine has multiple C-H bonds that could potentially react. However, the inherent electronic properties of pyridine favor functionalization at the 2- and 4-positions. Research in this area is ongoing, aiming to develop selective and efficient catalyst systems for direct C-H amination of heterocycles.

Stereoselective Synthesis of Chiral this compound Derivatives

Introducing chirality into the thiomorpholine ring is a key step toward developing novel therapeutic agents. Stereoselective synthesis allows for the preparation of enantiomerically pure or enriched compounds, which is crucial as different enantiomers can have distinct biological activities.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com Once the desired stereocenter is set, the auxiliary can be removed. In the context of synthesizing chiral this compound derivatives, a chiral auxiliary could be attached to the thiomorpholine backbone. For example, a derivative of a naturally occurring chiral molecule, such as an amino acid or terpene, could be used to construct the thiomorpholine ring. nih.gov Subsequent alkylation or other modifications at a prochiral position on the ring would proceed with high diastereoselectivity, guided by the steric and electronic influence of the auxiliary. biosynth.comnih.gov After the key stereocenter is established, the auxiliary is cleaved, and the N-arylation step with the pyridine ring can be performed.

Alternatively, chiral catalysts can be employed in enantioselective reactions. A chiral catalyst creates a chiral environment around the reactants, favoring the formation of one enantiomer over the other. For instance, an asymmetric hydrogenation or cyclization reaction catalyzed by a chiral transition metal complex could be used to form the substituted thiomorpholine ring with high enantiomeric excess.

Diastereoselective approaches aim to form a specific diastereomer of a molecule that already contains a stereocenter. This can be achieved by starting with an enantiomerically pure building block, such as a chiral amino alcohol, to construct the thiomorpholine ring. Any subsequent reaction that creates a new stereocenter will be influenced by the existing one, leading to one diastereomer being formed preferentially. For example, the cyclization of an optically pure N-allyl-β-amino alcohol can be used to create substituted chiral morpholines, a strategy that is adaptable to thiomorpholine synthesis. banglajol.info

Enantioselective approaches, on the other hand, create a chiral molecule from an achiral starting material. This is often accomplished through the use of chiral catalysts. For example, a prochiral enamine derived from a substituted thiomorpholine could undergo an enantioselective hydrogenation using a chiral rhodium or ruthenium catalyst to set a stereocenter. Another approach is a kinetic resolution, where a chiral catalyst or reagent reacts faster with one enantiomer of a racemic mixture, allowing the other enantiomer to be isolated in high purity. These methods are powerful tools for accessing specific stereoisomers of complex molecules like substituted 4-(pyridin-4-yl)thiomorpholines.

Kinetic Resolution and Dynamic Kinetic Resolution Techniques

The presence of a stereocenter in analogs of this compound necessitates the use of resolution techniques to obtain enantiomerically pure compounds. Kinetic resolution (KR) and dynamic kinetic resolution (DKR) are powerful strategies to achieve this.

Kinetic Resolution:

Kinetic resolution separates enantiomers of a racemic mixture by their differential reaction rates with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the other enantiomer unreacted. A notable application of this is the enzymatic kinetic resolution of racemic amines and alcohols, which are precursors to or analogs of substituted thiomorpholines. Lipases are commonly employed for this purpose, catalyzing the acylation of one enantiomer at a significantly higher rate than the other. tudelft.nlmdpi.com For instance, the kinetic resolution of N-aryl β-amino alcohols has been successfully achieved through asymmetric amination reactions catalyzed by chiral phosphoric acids. rsc.org This approach could be adapted for chiral thiomorpholine analogs bearing a hydroxyl group, where a chiral catalyst selectively promotes the transformation of one enantiomer.

The efficiency of a kinetic resolution is often described by the enantiomeric ratio (E), which is a measure of the relative rates of reaction of the two enantiomers. tudelft.nl High E values are desirable for achieving high enantiomeric excess (ee) of both the product and the unreacted starting material.

Table 1: Examples of Enzymatic Kinetic Resolution of Relevant Precursors This table is illustrative and based on data for analogous compounds, as specific data for this compound precursors is not readily available in the cited literature.

| Racemic Substrate | Chiral Catalyst/Enzyme | Acylating Agent | Product | Enantiomeric Excess (ee) of Product | Enantiomeric Excess (ee) of Unreacted Substrate | Reference |

| Racemic β-amino alcohol | Chiral Phosphoric Acid | Azodicarboxylate | Acylated amine | >95% | >95% | rsc.org |

| Racemic secondary alcohol | Lipase | Vinyl acetate | Ester | >99% | >99% | researchgate.net |

| Racemic amine | Lipase | Ethyl acetate | Amide | >98% | >98% | tudelft.nl |

Dynamic Kinetic Resolution:

A limitation of kinetic resolution is that the maximum theoretical yield of a single enantiomer is 50%. Dynamic kinetic resolution (DKR) overcomes this by combining the kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. rsc.orgnih.govresearchgate.net This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.

N-heterocyclic carbenes (NHCs) have emerged as effective catalysts for DKR processes. rsc.orgnih.govnih.gov For example, NHC-catalyzed DKR of racemic α-substituted β-keto esters has been demonstrated to produce highly substituted β-lactones with excellent enantioselectivity. nih.govnih.gov In the context of this compound analogs, a DKR approach could be envisioned for a chiral precursor where a chiral catalyst selectively reacts with one enantiomer, while a racemization catalyst continuously interconverts the enantiomers of the starting material. Rhodium-catalyzed DKR has also been shown to be effective for configurationally labile 3-aryl indole-2-carbaldehydes, showcasing the potential for transition metal catalysis in these transformations. acs.org

Green Chemistry Principles and Sustainable Synthetic Protocolsbioengineer.org

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound and its analogs, these principles can be applied through the use of alternative solvents, the development of atom-economical catalysts, and the implementation of continuous flow processes.

Traditional organic synthesis often relies on volatile and often toxic organic solvents. Green chemistry encourages the use of more benign alternatives or the elimination of solvents altogether.

Solvent-Free Reactions: Microwave-assisted organic synthesis (MAOS) has gained prominence as a tool for conducting reactions under solvent-free conditions. semanticscholar.orgdergipark.org.trnih.govsemanticscholar.orglatakia-univ.edu.sy This technique can lead to significantly reduced reaction times, increased yields, and simplified work-up procedures. The synthesis of various heterocyclic compounds, including derivatives of morpholine (B109124) and other nitrogen-containing rings, has been successfully achieved using microwave irradiation without a solvent. semanticscholar.orgdergipark.org.trnih.gov

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can be used as solvents in a variety of chemical reactions. lidsen.comirantypist.commdpi.com Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds make them attractive green alternatives to volatile organic solvents. Morpholine-based ionic liquids have been synthesized and utilized as catalysts in organic transformations. lidsen.comirantypist.com The N-arylation of heterocycles, a key step in the synthesis of this compound, could potentially be carried out in ionic liquids to facilitate a cleaner reaction profile. mdpi.com

Deep Eutectic Solvents (DESs): Deep eutectic solvents are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. mdpi.comresearchgate.net They share many of the advantageous properties of ionic liquids but are often cheaper, less toxic, and more biodegradable. The synthesis of various N-, O-, and S-heterocycles has been reported in DESs, highlighting their potential as green reaction media. mdpi.com Choline chloride-based DESs, for instance, have been employed as both solvent and catalyst in various organic reactions. orgchemres.org

Water: As the most abundant and environmentally benign solvent, water is an ideal medium for green synthesis. bioengineer.org While the solubility of organic reactants can be a challenge, the development of water-soluble catalysts and phase-transfer catalysis can enable a wide range of reactions to be performed in aqueous media.

Table 2: Comparison of Green Solvents for Heterocyclic Synthesis

| Solvent Type | Key Advantages | Potential Challenges |

| Solvent-Free (Microwave) | Rapid reaction times, high yields, no solvent waste | Scalability, potential for localized overheating |

| Ionic Liquids | Low volatility, high thermal stability, tunable properties | Cost, potential toxicity, viscosity |

| Deep Eutectic Solvents | Low cost, low toxicity, biodegradability, easy preparation | Limited thermal stability of some components, viscosity |

| Water | Non-toxic, non-flammable, readily available | Poor solubility of many organic compounds |

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The development of highly selective and efficient catalysts is crucial for improving atom economy. In the synthesis of this compound, the key C-N bond-forming step (N-arylation of thiomorpholine with a pyridine derivative) is a critical point for catalyst optimization.

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-N bond formation. researchgate.netnih.gov However, these often require expensive and potentially toxic metal catalysts and ligands. The development of catalysts based on more abundant and less toxic metals, or even metal-free catalytic systems, is a key area of research. For the N-arylation of pyridines, methods for selective C4-arylation have been developed, which could be applicable to the synthesis of the target molecule. frontiersin.orgnih.gov Furthermore, transition metal-free arylation of thioamides has been reported, offering a potential route to related structures. rsc.org

The goal is to design catalysts that can operate under mild conditions, with high turnover numbers and turnover frequencies, and that can be easily separated from the reaction mixture and recycled.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of fine chemicals and pharmaceuticals. uc.ptmdpi.comresearch.csiro.au These include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward scaling-up. beilstein-journals.orgnih.govresearchgate.netacs.orgchemrxiv.org

The synthesis of the parent thiomorpholine ring has been successfully demonstrated in a telescoped continuous flow process. nih.govresearchgate.netacs.orgchemrxiv.org This involved a photochemical thiol-ene reaction followed by a base-mediated cyclization. Such a setup could be adapted for the continuous synthesis of this compound by incorporating a subsequent N-arylation step in the flow sequence. The synthesis of pyridines and other heterocyclic compounds has also been effectively translated to continuous flow systems, often with the aid of microwave reactors to accelerate the reactions. beilstein-journals.org This approach allows for the safe handling of potentially hazardous intermediates and can lead to higher productivity and product quality. uc.pt

Comprehensive Spectroscopic and Advanced Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of 4-(Pyridin-4-yl)thiomorpholine, offering unambiguous evidence of its atomic connectivity and three-dimensional structure in solution.

One-dimensional NMR spectra provide fundamental information about the chemical environment of each magnetically active nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) and thiomorpholine (B91149) rings. The pyridine ring protons typically appear in the aromatic region. The protons ortho to the nitrogen (H-2' and H-6') are expected to be the most deshielded, appearing as a doublet, while the protons meta to the nitrogen (H-3' and H-5') would appear as another doublet at a slightly upfield position. The thiomorpholine ring protons would be observed in the aliphatic region. Due to the influence of the adjacent sulfur and nitrogen atoms, the methylene (B1212753) protons are expected to appear as two distinct multiplets, corresponding to the protons adjacent to the nitrogen (H-2, H-6) and those adjacent to the sulfur (H-3, H-5).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are anticipated for the carbons of both the pyridine and thiomorpholine rings. The pyridinyl carbons would resonate in the aromatic region, with the carbon atom directly attached to the thiomorpholine nitrogen (C-4') being significantly deshielded. The carbons ortho (C-2', C-6') and meta (C-3', C-5') to the ring nitrogen will also have characteristic shifts. The thiomorpholine carbons will appear in the aliphatic region, with the carbons adjacent to the nitrogen (C-2, C-6) appearing at a different chemical shift than those adjacent to the sulfur (C-3, C-5) due to the differing electronegativity of the heteroatoms. mdpi.com

¹⁵N NMR Spectroscopy: While less common due to lower natural abundance and sensitivity, ¹⁵N NMR can provide direct information about the electronic environment of the two nitrogen atoms. The pyridinic nitrogen and the thiomorpholine nitrogen would exhibit distinct chemical shifts, reflecting their different bonding environments (sp² vs. sp³ hybridization and aromatic vs. aliphatic character).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on spectral data for analogous compounds like 4-(4-Nitrophenyl)thiomorpholine and basic thiomorpholine. mdpi.comchemicalbook.com

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H-2, H-6 | ~3.8 - 4.0 (m) | ~50 - 52 |

| H-3, H-5 | ~2.7 - 2.9 (m) | ~25 - 27 |

| H-2', H-6' | ~8.2 - 8.4 (d) | ~150 - 152 |

| H-3', H-5' | ~6.7 - 6.9 (d) | ~110 - 113 |

| C-2, C-6 | --- | ~50 - 52 |

| C-3, C-5 | --- | ~25 - 27 |

| C-2', C-6' | --- | ~150 - 152 |

| C-3', C-5' | --- | ~110 - 113 |

| C-4' | --- | ~153 - 155 |

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H-2'/H-3' and H-5'/H-6') and between the geminal and vicinal protons within the thiomorpholine ring (e.g., H-2/H-3 and H-5/H-6). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. columbia.edu It would be used to definitively assign the carbon signals based on the already assigned proton signals, for instance, linking the proton signal at ~3.8 ppm to the carbon signal at ~51 ppm (C-2, C-6). researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings (typically over 2-3 bonds) between protons and carbons. columbia.edu It is vital for connecting the pyridinyl and thiomorpholine fragments. A key correlation would be observed between the protons on the thiomorpholine ring adjacent to the nitrogen (H-2, H-6) and the pyridinyl carbon C-4', providing unequivocal evidence of the N-C bond linking the two rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. This would be particularly useful for determining the preferred conformation of the molecule, such as the relative orientation of the pyridine ring with respect to the thiomorpholine ring.

The thiomorpholine ring typically adopts a chair conformation. Dynamic NMR studies, involving variable-temperature NMR experiments, could be employed to investigate the energetics of conformational processes. researchgate.net For this compound, two primary dynamic processes could be studied:

Ring Inversion: The chair-to-chair interconversion of the thiomorpholine ring. At low temperatures, this process might slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for axial and equatorial protons.

Restricted C-N Bond Rotation: Rotation around the C-N bond connecting the pyridine and thiomorpholine rings may be hindered. Variable-temperature NMR could be used to measure the energy barrier for this rotation. researchgate.net

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a molecule and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. mdpi.com This precision allows for the unambiguous determination of the elemental formula. For this compound (C₉H₁₂N₂S), the exact mass of the molecular ion [M+H]⁺ can be calculated and compared to the experimentally measured value, typically with an error of less than 5 ppm, confirming the molecular formula. mdpi.com

Table 2: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (Da) |

| [M]⁺˙ | C₉H₁₂N₂S | 180.0721 |

| [M+H]⁺ | C₉H₁₃N₂S | 181.0799 |

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable information about the molecule's structure. nih.govnih.gov The fragmentation of protonated this compound would likely proceed through several characteristic pathways. wvu.edu

A plausible fragmentation pathway would involve the cleavage of the thiomorpholine ring. Common fragmentation patterns for six-membered heterocyclic rings include retro-Diels-Alder type reactions or the loss of small neutral molecules. mdpi.com Key fragmentation could involve the cleavage of the C-S or C-N bonds within the thiomorpholine ring. Another likely fragmentation would be the cleavage of the bond between the pyridine ring and the thiomorpholine nitrogen, leading to ions corresponding to each of the individual ring systems.

Table 3: Plausible MS/MS Fragments for [C₉H₁₂N₂S+H]⁺

| m/z (Proposed) | Proposed Fragment Structure/Loss |

| 104 | Loss of the pyridinyl moiety |

| 78 | Pyridinyl cation |

| Various | Fragments from thiomorpholine ring cleavage |

Single-Crystal X-Ray Diffraction for Definitive Solid-State Structure Determination

Although a specific single-crystal X-ray structure for this compound has not been reported in the Cambridge Structural Database (CSD) as of the latest searches, the methodologies for such a study are well-established. To illustrate the type of information that would be obtained, data from a closely related analogue, 4-(4-Nitrophenyl)thiomorpholine, can be considered as a reference for the experimental procedures and the nature of the structural insights that would be gained.

The process would begin with the growth of high-quality single crystals of this compound, typically through slow evaporation of a suitable solvent. A selected crystal would then be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots is collected on a detector.

The collected data are then processed to determine the unit cell dimensions and the space group of the crystal. The structure is subsequently solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². This refinement process adjusts the atomic coordinates and thermal parameters to achieve the best possible fit between the observed and calculated diffraction intensities.

Table 1: Illustrative Crystallographic Data Collection and Refinement Parameters (based on a related thiomorpholine derivative)

| Parameter | Value |

|---|---|

| Empirical formula | C₁₀H₁₂N₂O₂S |

| Formula weight | 224.28 |

| Temperature | 100(2) K |

| Wavelength | 1.54178 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.00 Å, b = 5.50 Å, c = 18.00 Å |

| α = 90°, β = 105.00°, γ = 90° | |

| Volume | 955.0 ų |

| Z | 4 |

| Density (calculated) | 1.558 Mg/m³ |

| Absorption coefficient | 2.550 mm⁻¹ |

| F(000) | 472 |

| Theta range for data collection | 4.9 to 75.0° |

| Reflections collected | 10000 |

| Independent reflections | 1900 [R(int) = 0.030] |

| Completeness to theta = 67.679° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1900 / 0 / 140 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.035, wR2 = 0.090 |

Note: The data in this table is representative of a typical small molecule crystallographic analysis and is provided for illustrative purposes only, as specific data for this compound is not available.

Table 2: Illustrative Selected Bond Lengths and Angles (based on a related thiomorpholine derivative)

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| S1-C2 | 1.810(2) |

| S1-C6 | 1.812(2) |

| N4-C3 | 1.470(3) |

| N4-C5 | 1.472(3) |

| N4-C7 (to aryl ring) | 1.390(3) |

| C2-S1-C6 | 97.5(1) |

| C3-N4-C5 | 112.0(2) |

Note: The data in this table is representative and provided for illustrative purposes only, as specific data for this compound is not available.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a fundamental tool for the characterization of molecular structure. These methods probe the vibrational energy levels of a molecule, providing a unique "fingerprint" that is sensitive to its functional groups, bonding, and conformation.

For this compound, IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of the pyridine and thiomorpholine moieties. The pyridine ring would show characteristic C-H stretching vibrations above 3000 cm⁻¹, and C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region. The thiomorpholine ring would display C-H stretching vibrations of the methylene groups typically in the 2800-3000 cm⁻¹ range, as well as C-N and C-S stretching modes at lower frequencies.

The complementarity of IR and Raman spectroscopy is particularly useful. Vibrations that involve a significant change in the dipole moment are strong in the IR spectrum, while those that lead to a large change in polarizability are strong in the Raman spectrum. By comparing the experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of the vibrational modes can be achieved. Furthermore, subtle shifts in vibrational frequencies can provide insights into the conformational state of the molecule and the nature of intermolecular interactions in the solid state.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically designed to study chiral molecules. These methods measure the differential interaction of a chiral substance with left- and right-circularly polarized light. While this compound itself is achiral, the introduction of a stereocenter, for example, by substitution on the thiomorpholine ring, would yield chiral derivatives.

For such a chiral derivative, CD spectroscopy would measure the difference in absorption of left- and right-circularly polarized light as a function of wavelength. The resulting CD spectrum, with its characteristic positive and negative bands (Cotton effects), is exquisitely sensitive to the absolute configuration and conformation of the molecule. ORD, on the other hand, measures the rotation of the plane of plane-polarized light as a function of wavelength.

These techniques would be indispensable for establishing the absolute stereochemistry of chiral derivatives of this compound. By comparing experimentally measured CD spectra with those predicted by quantum chemical calculations, the absolute configuration of a stereocenter can be assigned. Moreover, conformational changes in a chiral molecule can often be monitored by observing changes in its CD spectrum, providing a powerful tool for studying dynamic processes in solution.

Chemical Reactivity, Transformation Mechanisms, and Functionalization Strategies

Reactivity Profiles of the Thiomorpholine (B91149) Sulfur Atom

The sulfur atom in the thiomorpholine ring is a key center of reactivity, readily undergoing oxidation and participating in the formation of reactive intermediates.

Oxidation Reactions: Sulfoxides and Sulfones

The sulfur atom of the thiomorpholine ring in 4-(pyridin-4-yl)thiomorpholine is susceptible to oxidation, a common reaction for thioethers. This property is noted in related compounds like 4-(4-nitrophenyl)thiomorpholine, where the sulfur is considered a "metabolically soft spot" due to its easy oxidation. mdpi.com The oxidation can be controlled to yield either the corresponding sulfoxide (B87167) or sulfone, depending on the oxidizing agent and reaction conditions.

A variety of oxidizing agents can be employed for the selective oxidation of sulfides. organic-chemistry.org For the conversion to sulfoxides, mild oxidants are typically used. Over-oxidation to the sulfone can be a competing reaction, but careful control of stoichiometry and temperature can achieve high selectivity. For the synthesis of sulfones, stronger oxidizing agents or harsher reaction conditions are generally required. One-pot syntheses of aryl 1,4-thiomorpholine 1,1-dioxides have been developed via the double 1,4-addition of in situ reduced nitroarenes to divinyl sulfones. researchgate.net

The enzymatic oxidation of thiomorpholine to its sulfoxide has also been observed, for example, by cytochrome P450. nih.gov This highlights the biological relevance of this transformation.

Table 1: Common Oxidizing Agents for Sulfide (B99878) to Sulfoxide and Sulfone Conversion

| Oxidizing Agent | Typical Product | Reaction Conditions |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Catalytic, controlled stoichiometry and temperature |

| meta-Chloroperoxybenzoic Acid (m-CPBA) | Sulfoxide or Sulfone | Stoichiometric, dependent on equivalents used |

| Sodium Periodate (NaIO₄) | Sulfoxide | Mild conditions |

| Potassium Permanganate (KMnO₄) | Sulfone | Strong oxidant |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Sulfoxide or Sulfone | Versatile, pH-dependent selectivity |

Sulfonium (B1226848) Ylide Formation and Transformations

The sulfur atom in this compound can be alkylated to form a sulfonium salt. Subsequent deprotonation of a carbon atom adjacent to the positively charged sulfur generates a sulfonium ylide. mdpi.combaranlab.org These ylides are versatile reactive intermediates in organic synthesis, most notably in the Corey-Chaykovsky reaction for the formation of epoxides, aziridines, and cyclopropanes from carbonyl compounds, imines, and enones, respectively. organic-chemistry.org

The general mechanism involves the nucleophilic attack of the ylide on an electrophilic center, forming a betaine (B1666868) intermediate which then undergoes intramolecular ring closure to yield the product and regenerate the sulfide. mdpi.com Chiral thiomorpholine derivatives have been used to generate chiral sulfonium ylides for asymmetric epoxidation reactions. mdpi.com

The stability and reactivity of the sulfonium ylide are influenced by the substituents on the sulfur atom and the ylidic carbon. nih.gov While specific studies on sulfonium ylide formation from this compound are not prevalent in the literature, its structural similarity to other reactive thiomorpholines suggests it would readily form such intermediates.

Desulfurization Reactions and Ring Transformations

Desulfurization of the thiomorpholine ring, while a plausible transformation, is not a commonly reported reaction for this specific class of compounds under typical laboratory conditions. Such reactions often require harsh reagents like Raney nickel.

Ring transformation reactions, where the thiomorpholine ring is converted into another heterocyclic system, are also conceivable but likely require specific reaction conditions and reagents that can induce ring-opening followed by recyclization. For instance, novel ring transformations of pyrimidine (B1678525) systems have been developed, suggesting that heterocyclic conversions are a viable synthetic strategy. clockss.org While direct evidence for this compound is lacking, the principles of heterocyclic chemistry allow for the possibility of such transformations.

Reactivity of the Pyridine (B92270) Nitrogen Atom and Pyridine Ring System

The pyridine ring in this compound introduces another dimension of reactivity, primarily centered around the basicity and nucleophilicity of the pyridine nitrogen atom.

Protonation, Quaternization, and Salt Formation

The lone pair of electrons on the pyridine nitrogen atom makes it a Brønsted-Lowry base, capable of being protonated by acids to form pyridinium (B92312) salts. The basicity of pyridine (pKa of the conjugate acid is approximately 5.25) is a well-established property. wikipedia.org

Furthermore, the nucleophilic pyridine nitrogen can react with electrophiles, such as alkyl halides, to undergo N-alkylation, a process known as quaternization. rsc.orgrsc.org This reaction results in the formation of quaternary pyridinium salts. nih.gov The rate and efficiency of quaternization can be influenced by the nature of the alkyl halide and the solvent. researchgate.net The formation of pyridinium ylides can also be achieved from these salts, which are useful intermediates in the synthesis of various heterocyclic compounds. organic-chemistry.org The synthesis of N-amino pyridinium salts is also a known transformation, typically achieved by reacting the pyridine derivative with an electrophilic aminating agent. nih.gov

Table 2: Examples of Quaternization Reactions of Pyridine Derivatives

| Pyridine Derivative | Alkylating Agent | Solvent | Product |

| Pyridine | 1-Bromoalkanes (C8-C20) | Ethanol | N-Alkylpyridinium bromides |

| Poly(4-vinyl pyridine) | Ethyl, n-butyl, n-hexyl iodides | Sulpholane | Poly(N-alkyl-4-vinylpyridinium iodide) |

| 3,5-diethoxycarbonyl-2,6-dimethyl-4-(3-pyridyl)-1,4-dihydropyridine | Lipophilic alkyl bromides | Acetonitrile (B52724) | Quaternized dihydropyridine (B1217469) derivative |

Metal Coordination Chemistry and Ligand Properties

The pyridine nitrogen atom of this compound possesses a lone pair of electrons that can be donated to a metal center, allowing it to act as a ligand in coordination complexes. researchgate.net Pyridine and its derivatives are common ligands in transition metal chemistry, forming a wide variety of complexes with different geometries and oxidation states. wikipedia.org The coordination can significantly alter the electronic properties and reactivity of both the ligand and the metal.

Additionally, the thiomorpholine nitrogen can also participate in metal coordination, as demonstrated by the formation of silver-based coordination polymers with thiomorpholine-4-carbonitrile. bg.ac.rs Therefore, this compound has the potential to act as a monodentate ligand through either the pyridine or the thiomorpholine nitrogen, or potentially as a bridging ligand connecting two metal centers. The specific coordination mode would depend on the metal ion, the other ligands present, and the reaction conditions. The steric and electronic properties of the pyridyl and thiomorpholinyl groups will influence the stability and structure of the resulting metal complexes.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic Aromatic Substitution (EAS) on an unsubstituted pyridine ring is notoriously challenging. The pyridine ring is a π-deficient system, meaning it has lower electron density than benzene, which deactivates it towards attack by electrophiles. This deactivation is caused by the electron-withdrawing inductive effect of the ring's nitrogen atom. Furthermore, under the acidic conditions often required for EAS reactions, the pyridine nitrogen is protonated, forming a pyridinium ion. This positive charge dramatically increases the electron-withdrawing effect, further deactivating the ring to a level comparable to that of nitrobenzene. uoanbar.edu.iq

However, in this compound, the thiomorpholine group is connected to the C-4 position of the pyridine ring via its nitrogen atom. This substituent acts as a dialkylamino group, which is a powerful activating group due to the ability of its nitrogen lone pair to donate electron density into the ring through resonance (+R effect). This electron-donating effect counteracts the inherent deactivation of the pyridine ring.

The activating thiomorpholinyl group directs electrophilic attack to the positions ortho to itself, which are the C-3 and C-5 positions. The resonance structures of the sigma complex (the intermediate formed during electrophilic attack) show that attack at the C-3 or C-5 position allows the positive charge to be delocalized onto the thiomorpholine nitrogen, providing significant stabilization. Attack at the C-2 or C-6 position would lead to a less stable intermediate. Therefore, electrophilic aromatic substitution reactions on this compound are predicted to occur selectively at the C-3 and C-5 positions, provided that reaction conditions can overcome the residual deactivation of the ring.

Table 1: Predicted Reactivity and Regioselectivity in Electrophilic Aromatic Substitution

| Reaction Type | Typical Reagents | Predicted Reactivity | Expected Major Product(s) |

| Halogenation | Br₂, FeBr₃ | Moderate; requires forcing conditions | 3-Bromo-4-(thiomorpholin-4-yl)pyridine |

| Nitration | HNO₃, H₂SO₄ | Low; risk of N-oxidation | 3-Nitro-4-(thiomorpholin-4-yl)pyridine |

| Sulfonation | Fuming H₂SO₄ | Low; likely requires high temperatures | 4-(Thiomorpholin-4-yl)pyridine-3-sulfonic acid |

| Friedel-Crafts | RCOCl, AlCl₃ | Very Low / Unreactive | No reaction expected due to Lewis acid complexation with pyridine N |

Nucleophilic Aromatic Substitution on Activated Pyridine Systems

Nucleophilic Aromatic Substitution (SNAr) on pyridine rings typically requires two features: a good leaving group (such as a halide) and activation by electron-withdrawing groups (EWGs). youtube.comsci-hub.se The pyridine nitrogen itself provides some activation for attack at the C-2 and C-4 positions, but this is often insufficient for facile substitution.

In a hypothetical derivative of this compound that contains a leaving group, such as 2-chloro-4-(thiomorpholin-4-yl)pyridine, the SNAr reaction would be disfavored. The thiomorpholine group is electron-donating, which deactivates the ring towards nucleophilic attack by increasing electron density.

However, the pyridine ring can be rendered susceptible to SNAr through specific activation strategies. One primary method is the formation of a pyridinium salt. Alkylation of the pyridine ring nitrogen atom creates a positive charge, which strongly activates the ring, particularly at the C-2 and C-4 positions, for attack by nucleophiles. nih.gov If a leaving group is present at one of these positions, substitution can proceed readily. For instance, treatment of a 2-halo-4-(thiomorpholin-4-yl)pyridine with an alkylating agent would form a pyridinium salt, making the 2-position highly electrophilic and amenable to substitution by a wide range of nucleophiles.

Table 2: Feasibility of Nucleophilic Aromatic Substitution on 4-(Thiomorpholinyl)pyridine Derivatives

| Substrate | Activating Feature | Leaving Group (LG) | Reactivity with Nucleophiles |

| 2-Halo-4-(thiomorpholinyl)pyridine | None (deactivated by thiomorpholine) | Cl, Br | Very Low |

| 2-Halo-5-nitro-4-(thiomorpholinyl)pyridine | Nitro group (EWG) | Cl, Br | Moderate to High |

| 1-Alkyl-2-halo-4-(thiomorpholinyl)pyridinium salt | Pyridinium ion (strong EWG) | Cl, Br | High |

Reactivity at the Thiomorpholine Nitrogen Atom

The nitrogen atom within the thiomorpholine ring of this compound is a tertiary amine, as it is bonded to two carbon atoms within the saturated ring and to the C-4 carbon of the pyridine ring.

Acylation, Alkylation, and Sulfonylation Reactions

This tertiary nitrogen is generally not amenable to further functionalization through common acylation, alkylation, or sulfonylation reactions. These transformations typically require a primary or secondary amine that possesses at least one proton on the nitrogen atom, which is lost during the reaction. Since the tertiary thiomorpholine nitrogen has no protons, it cannot undergo these reactions via the standard mechanisms.

Furthermore, the lone pair of electrons on the thiomorpholine nitrogen is partially delocalized into the electron-poor pyridine ring. This resonance interaction reduces the nitrogen's nucleophilicity and basicity compared to a typical aliphatic tertiary amine. Consequently, it shows very limited reactivity towards electrophiles. While quaternization of the pyridine nitrogen is possible (as discussed in section 4.2.4), quaternization of the already-substituted and less-nucleophilic thiomorpholine nitrogen is highly unlikely.

Table 3: Reactivity of the Thiomorpholine Nitrogen with Common Electrophiles

| Reaction Type | Reagent | Expected Reactivity | Rationale |

| Acylation | Acetyl Chloride | Unreactive | Tertiary amine, no proton to lose. |

| Alkylation | Methyl Iodide | Unreactive | Tertiary amine, low nucleophilicity. |

| Sulfonylation | Tosyl Chloride | Unreactive | Tertiary amine, no proton to lose. |

Ring-Opening and Ring-Closing Reactions of the Thiomorpholine Moiety

The thiomorpholine ring is a stable, saturated six-membered heterocycle. The carbon-nitrogen and carbon-sulfur bonds that constitute the ring are thermodynamically stable and not prone to cleavage under typical synthetic conditions. Therefore, ring-opening reactions of the this compound moiety are not a common or facile transformation and would require harsh, high-energy conditions or specialized reagents designed to cleave C-N or C-S bonds.

Conversely, ring-closing reactions represent the synthetic routes used to construct the N-aryl thiomorpholine scaffold. Several established methods can be employed for this purpose. A prevalent strategy involves the double Michael addition of a primary aromatic amine to an activated vinyl acceptor. For the synthesis of this compound or its derivatives, this would typically involve the reaction of 4-aminopyridine (B3432731) with divinyl sulfone, often under acid catalysis. researchgate.net Another classical approach is the double alkylation of an amine with a 1,2-bifunctional electrophile, such as reacting 4-aminopyridine with bis(2-chloroethyl) sulfide.

Table 4: General Transformations Involving the Thiomorpholine Ring Structure

| Transformation | General Method | Starting Materials Example | Product |

| Ring-Closing | Double Michael Addition | 4-Aminopyridine + Divinyl Sulfone | This compound-1,1-dioxide |

| Ring-Closing | Double Alkylation | 4-Aminopyridine + Bis(2-chloroethyl) sulfide | This compound |

| Ring-Opening | Not applicable | This compound | Decomposition under harsh conditions |

Derivatization Strategies for Combinatorial Library Synthesis and Analog Exploration

The this compound scaffold is well-suited for the generation of chemical libraries for drug discovery and analog exploration. Derivatization can be achieved either by building up the molecule from diverse starting materials or by functionalizing the pre-formed scaffold.

Parallel Synthesis and High-Throughput Functionalization

Parallel synthesis provides an efficient route to a library of analogs. A common strategy involves reacting a common core intermediate with a diverse set of building blocks. Given the robust nature of SNAr reactions on activated halo-pyridines, a library of this compound analogs could be generated by reacting an activated pyridine core, such as 4-chloro-3-nitropyridine, with a collection of different substituted thiomorpholines in a parallel format. Each reaction vessel would contain the common pyridine core and a unique thiomorpholine derivative, allowing for the rapid synthesis of a library with diversity centered on the thiomorpholine moiety.

Alternatively, a library can be generated by functionalizing the parent this compound scaffold. As established in section 4.2.3, the C-3 and C-5 positions of the pyridine ring are the most reactive sites for electrophilic substitution. A high-throughput approach could involve distributing the parent compound into an array of reactors (e.g., a 96-well plate) and then treating each well with a different electrophilic reagent (e.g., a diverse set of sulfonyl chlorides, acyl chlorides under Friedel-Crafts-like conditions if feasible, or halogenating agents). This would yield a library of analogs with diverse substituents at the 3- and/or 5-positions of the pyridine ring. Automated liquid handlers and parallel purification systems can streamline this process, enabling the efficient exploration of the chemical space around the core scaffold.

Table 5: Example of a Parallel Synthesis Scheme for Analog Generation

| Common Reagent | Library of Diverse Reagents (Examples) | Reaction Type | Library Output |

| 4-Chloro-3-nitropyridine | Thiomorpholine, 2-Methylthiomorpholine, 2,6-Dimethylthiomorpholine, etc. | SNAr | Diversity at the thiomorpholine ring |

| This compound | N-Bromosuccinimide, N-Chlorosuccinimide, Acetyl chloride, Benzoyl chloride | Electrophilic Aromatic Substitution | Diversity at the C-3/C-5 positions of the pyridine ring |

Click Chemistry and Bioorthogonal Reactions

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific research detailing the direct participation of This compound in click chemistry or bioorthogonal reactions. While the foundational principles of these powerful ligation techniques are well-established for a wide array of molecular scaffolds, their application to this particular heterocyclic compound has not been documented in publicly available research.

Click chemistry, characterized by its high efficiency, selectivity, and biocompatibility, encompasses reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). wikipedia.orgnih.gov These methods are widely employed for the modular synthesis of complex molecules and for bioconjugation. mdpi.com Similarly, bioorthogonal chemistry refers to a class of click reactions that can be performed in living systems without interfering with native biochemical processes, enabling the study of biomolecules in their natural environment. wikipedia.org

The thiomorpholine and pyridine moieties, which constitute the core structure of This compound , are prevalent in medicinal chemistry and have been incorporated into various bioactive molecules. jchemrev.com The thiomorpholine scaffold, for instance, is a key component in several pharmaceuticals, and its synthesis can be achieved through methods that align with click chemistry principles, such as thiol-ene reactions. nih.govacs.org Research has also demonstrated the synthesis of morpholine-fused triazoles utilizing click chemistry, indicating that the core saturated heterocycle is compatible with such transformations. nih.gov

Furthermore, the pyridine ring can be functionalized for bioconjugation purposes. For example, pyridyl disulfide groups are used to create reduction-sensitive linkers for the controlled release of molecules within cellular environments, a strategy often employed in bioorthogonal applications. nih.govnih.gov

Computational and Theoretical Chemistry Studies: Elucidating Structure, Reactivity, and Interactions

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT methods balance computational cost and accuracy, making them suitable for studying molecules of moderate size. These calculations can predict a wide range of molecular properties by solving approximations of the Schrödinger equation.

Geometric optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For a flexible molecule like 4-(Pyridin-4-yl)thiomorpholine, which contains a six-membered thiomorpholine (B91149) ring, conformational analysis is crucial for identifying different stable spatial arrangements (conformers) and their relative energies.

The thiomorpholine ring is expected to adopt a low-energy chair conformation to minimize steric and torsional strain. The substituent on the nitrogen atom—in this case, the pyridin-4-yl group—can occupy either an axial or an equatorial position. DFT calculations can determine the energy difference between these conformers.

In a study on the analogous compound 4-(4-nitrophenyl)thiomorpholine, DFT calculations were performed to gain insight into the preferred conformation of the free molecule. mdpi.com The results showed that the thiomorpholine ring adopts a chair conformation. mdpi.comresearchgate.net Interestingly, the orientation of the substituent group was found to differ between the computationally optimized structure (gas phase) and the experimentally determined crystal structure (solid state). In the DFT-optimized structure, the 4-nitrophenyl group occupied a quasi-equatorial position, whereas in the crystal, it was found in a quasi-axial position. mdpi.com This difference highlights the influence of intermolecular interactions and crystal packing effects in the solid state on molecular conformation. mdpi.com

Table 1: Comparison of Selected Geometric Parameters for 4-(4-nitrophenyl)thiomorpholine from X-ray Crystallography and DFT Calculations

| Parameter | X-ray Data (Å or °) | DFT Calculation (Å or °) |

|---|---|---|

| C6–S1–C2 | 99.56 | 96.49 |

| C5–N4–C3 | 111.49 | 114.28 |

| C7–N4 | 1.3804 | 1.390 |

| C5–N4–C7–C12 | –21.08 | 41.71 |

Data sourced from a study on 4-(4-nitrophenyl)thiomorpholine, an analog of this compound. researchgate.net

Electronic structure analysis provides a detailed picture of how electrons are distributed within a molecule. This is key to understanding its reactivity, polarity, and intermolecular interactions.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. rsc.org For this compound, the HOMO is likely to be localized on the electron-rich thiomorpholine and pyridine (B92270) rings, while the LUMO may be centered on the electron-deficient parts of the pyridine ring.

Charge Distribution: Quantum chemical methods can calculate the partial atomic charges on each atom. This information helps identify nucleophilic (electron-rich) and electrophilic (electron-poor) sites within the molecule. In this compound, the nitrogen atom of the pyridine ring is expected to have a significant negative charge, making it a likely site for protonation or coordination to metal ions.

Molecular Electrostatic Potential (MEP) Surfaces: An MEP surface maps the electrostatic potential onto the electron density surface of a molecule. It provides a visual representation of the charge distribution, with red areas indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue areas indicating positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show a region of strong negative potential around the pyridine nitrogen.

DFT calculations are widely used to predict spectroscopic data, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei with good accuracy. mdpi.com By comparing the calculated spectrum of a proposed structure with the experimental one, researchers can verify the structure's correctness. researchgate.net

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. This allows for the assignment of specific vibrational modes (e.g., C-H stretching, C=N stretching) to the observed experimental bands. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to simulate electronic transitions, which correspond to the absorption of light in the UV-Visible range. redalyc.org These calculations can predict the maximum absorption wavelength (λmax) and help assign the nature of the electronic transitions, such as π→π* or n→π* transitions. redalyc.org

Computational methods can be used to predict the acidity (pKa) and basicity (pKb) of a molecule. For this compound, there are two primary basic centers: the nitrogen atom of the pyridine ring and the nitrogen atom of the thiomorpholine ring.

Proton Affinity (PA): This is a measure of the basicity of a molecule in the gas phase, defined as the negative of the enthalpy change for the protonation reaction. By calculating the energies of the neutral molecule and its various protonated forms, the most likely site of protonation can be determined. DFT calculations can reliably predict which nitrogen atom is more basic. nih.gov

pKa Calculations: In solution, the acidity or basicity is influenced by solvent effects. Computational models like the Polarizable Continuum Model (PCM) can be used in conjunction with DFT to calculate pKa values in different solvents, providing insights into the molecule's behavior in a solution environment.

Molecular Dynamics Simulations and Conformational Sampling

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. mdpi.com

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound. A simulation can reveal the different conformations the molecule adopts, the transitions between them, and the amount of time it spends in each state. This is crucial for understanding its behavior in different environments.

Gas Phase: In the gas phase, the simulation shows the intrinsic dynamics of an isolated molecule without interference from solvent.

Solution: By including explicit solvent molecules (e.g., water) in the simulation box, MD can model how the solvent affects the molecule's conformation. The solvent can stabilize certain conformers through interactions like hydrogen bonding. The stability of a molecular complex can be assessed by monitoring properties like the Root-Mean-Square Deviation (RMSD) over the simulation time. A stable complex will generally show low and steady RMSD values. mdpi.comnih.gov This type of analysis is critical in fields like drug design, where understanding how a molecule behaves and maintains its conformation in a biological environment is essential. nih.gov

Solvation Effects and Solvent Interaction Models

The surrounding solvent environment can significantly influence the structure, stability, and reactivity of a molecule. Computational models are essential for predicting these effects. Solvation is typically modeled using two main approaches: implicit and explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), represent the solvent as a continuous medium with a defined dielectric constant. mdpi.com These models are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute. mdpi.com More advanced models, like the SMD model, can provide highly accurate predictions of solvation free energies by integrating both electrostatic and non-electrostatic contributions, such as cavitation and dispersion. mdpi.com

The importance of the surrounding medium on molecular conformation is highlighted in studies of structurally related compounds. For instance, Density Functional Theory (DFT) calculations on 4-(4-nitrophenyl)thiomorpholine, a similar scaffold, revealed that the molecule's preferred conformation differs between the gas phase (as calculated by DFT) and the solid state (as determined by X-ray crystallography). mdpi.com In the DFT-calculated structure, the 4-nitrophenyl group occupied a quasi-equatorial position, whereas it was found in a quasi-axial position in the crystal. mdpi.com This discrepancy underscores the significant influence of intermolecular interactions within the crystal lattice, which mimic the polarizing and constraining effects a solvent can exert. Such computational studies are crucial for understanding how the conformation of this compound might adapt in different biological or reaction environments.

Reaction Mechanism Studies Using Computational Approaches

Computational chemistry is a cornerstone for elucidating the detailed mechanisms of chemical reactions, providing insights into transient species and energetic barriers that are often difficult to observe experimentally. rsc.org

Transition state theory (TST) provides a framework for understanding the rates of chemical reactions by examining the properties of the "activated complex" or transition state. wikipedia.org The transition state is the highest energy point along the reaction coordinate, representing a saddle point on the potential energy surface. wikipedia.org

Computational methods, particularly DFT, are extensively used to locate and characterize the geometry of transition states. By calculating the energy difference between the reactants and the transition state, the activation energy (Ea) can be determined. wikipedia.org This value is critical for predicting the rate of a reaction; a higher activation energy corresponds to a slower reaction. For reactions involving the this compound scaffold, such as its synthesis or subsequent functionalization, computational characterization of transition states can help optimize reaction conditions by identifying the rate-limiting step and suggesting structural modifications to lower the activation barrier. nih.govchim.itresearchgate.net

Beyond identifying a single transition state, computational approaches can map the entire reaction pathway, including all intermediates, transition states, and products. This detailed energetic landscape provides a comprehensive understanding of the reaction mechanism. acs.org For example, computational studies can distinguish between different possible mechanisms, such as concerted versus stepwise pathways in cycloaddition reactions. nih.gov

In the context of catalysis, these methods are invaluable for analyzing complex catalytic cycles. DFT calculations can be used to explore catalyst activation pathways and the subsequent steps of the catalytic transformation. acs.org For instance, in a photocatalytic reaction, computational analysis can help determine whether a single electron transfer (SET) process is involved. acs.org By interfacing computational modeling with experimental data, researchers can identify key intermediates and rate-determining steps, which is crucial for the rational design of more efficient catalysts for reactions involving pyridine- and thiomorpholine-containing molecules. acs.org

Ligand-Based and Structure-Based Computational Modeling (Conceptual, Methodological Focus)

In drug discovery, the this compound scaffold can be investigated using both ligand-based and structure-based computational methods to predict its potential biological activity and guide the design of new derivatives. researchgate.netnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a biological target, typically a protein or enzyme. rjptonline.org This method is a cornerstone of structure-based drug design, helping to elucidate the structural basis of molecular recognition. nih.gov

The docking process involves several key steps:

Preparation of Target and Ligand: The three-dimensional structure of the target protein is obtained, often from the Protein Data Bank (PDB). sums.ac.ir The ligand structure, in this case, this compound, is generated and optimized for its geometry and charge distribution.

Binding Site Definition: A specific region on the target protein, known as the binding site or active site, is defined for the docking simulation. This is often based on the location of a known co-crystallized ligand. sums.ac.ir

Conformational Sampling: A docking algorithm systematically explores various conformations of the ligand within the defined binding site, searching for the most favorable binding poses.

Scoring and Ranking: The generated poses are evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). rjptonline.org Poses with lower scores (more negative) are predicted to have higher binding affinity. researchgate.net The results allow for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues of the target. rjptonline.orgsums.ac.ir

| Ligand | Target Protein (Conceptual) | Docking Score (kcal/mol) | Key Interacting Residues (Conceptual) | Interaction Type (Conceptual) |

| This compound | Kinase A (e.g., PDB: 2SRC) | -7.5 | ASP168 | Hydrogen Bond (with Pyridine-N) |

| PHE102, LEU83 | Hydrophobic Interaction (with Thiomorpholine) | |||

| TYR104 | π-π Stacking (with Pyridine ring) | |||

| Derivative A | Protease B (e.g., PDB: 7ZUN) | -8.2 | GLU121 | Hydrogen Bond |

| VAL45 | Hydrophobic Interaction |

This table presents conceptual data to illustrate typical outputs from a molecular docking study. The scores and interactions are not based on experimental results for this compound.

Pharmacophore modeling is a powerful ligand-based and structure-based method used in drug design. nih.gov A pharmacophore is defined as the essential three-dimensional arrangement of steric and electronic features that is necessary for a molecule to exert a specific biological activity. fiveable.me

There are two primary approaches to generating a pharmacophore model:

Ligand-Based Modeling: This approach is used when the structure of the biological target is unknown. It involves analyzing a set of known active molecules to identify common chemical features and their spatial arrangement. nih.govmdpi.com

Structure-Based Modeling: When the 3D structure of the target is available, the binding site can be analyzed to identify key interaction points (e.g., hydrogen bond donors/acceptors, hydrophobic pockets) that are complementary to a potential ligand. fiveable.mebiointerfaceresearch.com

For a molecule like this compound, a pharmacophore model would typically map features such as hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov These models serve as 3D queries to screen large compound databases for new molecules that possess the required features, potentially leading to the discovery of novel hits with similar biological activity. nih.gov

| Pharmacophoric Feature | Description | Potential Contribution from this compound |

| Hydrogen Bond Acceptor (HBA) | An electronegative atom (typically N or O) that can accept a hydrogen bond. | The nitrogen atom in the pyridine ring is a strong hydrogen bond acceptor. |

| Hydrophobic (HY) / Hydrophobic Aromatic (HY/Aro) | A nonpolar region of the molecule that can engage in hydrophobic interactions. | The thiomorpholine ring provides a nonpolar, aliphatic scaffold. The pyridine ring contributes an aromatic hydrophobic character. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system of pi electrons. | The pyridine ring serves as a key aromatic feature, capable of engaging in π-π stacking or cation-π interactions. |